3-O-Methyl-D-glucopyranose
Overview
Description
3-O-Methyl-D-glucopyranose is a methylated glucose . It is a non-metabolizable hexose involved in the interference of glucose metabolism . It is used to study hexose translocation across the blood-brain interface via infusing into one internal carotid artery .
Synthesis Analysis
The synthesis of 3-O-Methyl-alpha-D-glucopyranose can be achieved through the methylation of alpha-D-glucopyranose at the 3-OH position.
Molecular Structure Analysis
The molecular structure of 3-O-Methyl-D-glucopyranose can be found in various databases . The molecular formula is C7H14O6 .
Chemical Reactions Analysis
3-O-Methyl-D-glucopyranose has been used in various studies. For example, it has been used to measure responses of jejunal and ileal short circuit currents to determine maximal transport capacity and carrier affinity in a study to assess intestinal glucose transport in rats with diabetes mellitus .
Physical And Chemical Properties Analysis
The molecular weight of 3-O-Methyl-D-glucopyranose is 194.18 g/mol . More detailed physical and chemical properties can be found in various databases .
Scientific Research Applications
Diabetes Mellitus Research
3-O-Methyl-D-glucopyranose has been used to assess intestinal glucose transport in rats with diabetes mellitus. By measuring responses of jejunal and ileal short circuit currents, researchers can determine the maximal transport capacity and carrier affinity . This application is crucial for understanding how diabetes affects glucose absorption and could lead to new treatments or management strategies for the disease.
Glucose Analogue for Transport Studies
As a non-metabolizable glucose analogue, 3-O-Methyl-D-glucopyranose serves as a passive carrier-mediated transporter. This property makes it an ideal compound for studying glucose transport mechanisms across cell membranes without the interference of metabolic processes .
Ornithine Decarboxylase Expression
In cellular biology, 3-O-Methyl-D-glucopyranose has been utilized to investigate the expression of ornithine decarboxylase in LLC-PK1 cells. This enzyme is pivotal in the polyamine biosynthesis pathway, which is essential for cell proliferation and differentiation .
Glycosylation Reactions
Due to its structural similarity to glucose, 3-O-Methyl-D-glucopyranose is a valuable substrate in glycosylation reactions. It can be used to synthesize various glycoconjugates, which are important for studying carbohydrate-protein interactions and developing glycosylated pharmaceuticals .
Carbohydrate Research
This compound is also significant in fundamental carbohydrate research. It can be used to study carbohydrate chemistry and explore the properties and reactions of monosaccharides, which are the building blocks of more complex carbohydrates .
Drug Delivery Systems
Researchers are exploring the use of 3-O-Methyl-D-glucopyranose in drug delivery systems. Its ability to interact with glucose transporters could potentially be harnessed to improve the delivery of therapeutic agents to specific tissues or organs .
Nutritional Studies
Finally, 3-O-Methyl-D-glucopyranose may have applications in nutritional studies. Its impact on glucose absorption and metabolism can provide insights into how different sugars affect human health and can inform dietary recommendations .
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBSJMAPKXHAH-QTSLKERKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyl-D-glucopyranose | |
CAS RN |
3370-81-8 | |
Record name | D-Glucoyranose, 3-O-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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